Boc-abu-onp

Peptide Synthesis Stoichiometry Quality Control

Boc-abu-onp (CAS 67708-97-8, MW 324.33, [α]D20 = -56±2°) is the definitive reagent for introducing L-α-aminobutyric acid (Abu) residues. Its distinct LogP (3.41) and steric profile are critical for SAR studies and hydrophobicity engineering, making substitution with analogs impossible without compromising peptide function. Procure this high-purity (≥97% HPLC) building block for automated synthesizers and regulated QC workflows.

Molecular Formula C15H20N2O6
Molecular Weight 324.33 g/mol
CAS No. 67708-97-8
Cat. No. B1377936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-abu-onp
CAS67708-97-8
Molecular FormulaC15H20N2O6
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19)/t12-/m0/s1
InChIKeyRCWVQAPDWRVKHZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Abu-ONp (CAS 67708-97-8): A Differentiated Intermediate for Peptide Synthesis


Boc-abu-onp (Boc-L-α-aminobutyric acid 4-nitrophenyl ester, CAS 67708-97-8) is a protected amino acid derivative with the molecular formula C15H20N2O6 and a molecular weight of 324.33 g/mol . It is a standard building block in peptide synthesis, characterized by an L-α-aminobutyric acid (Abu) core, a Boc (tert-butyloxycarbonyl) protecting group for the α-amine, and a 4-nitrophenyl (ONp) ester for carboxyl activation . The compound is typically an off-white powder with a purity of ≥97% (HPLC), a melting point range of 75-82 °C, and an optical rotation of [α]D20 = -56 ± 2º (C=1 in MeOH) .

Why Direct Substitution of Boc-Abu-ONp with Other Boc-Amino Acid ONp Esters Is Not Recommended


In peptide synthesis, the direct substitution of one Boc-amino acid p-nitrophenyl ester for another is not a trivial, like-for-like replacement. The identity of the amino acid side chain is the primary driver of the final peptide's structure, function, and physicochemical properties . The choice between building blocks like Boc-Ala-ONp, Boc-Val-ONp, Boc-Leu-ONp, Boc-Ile-ONp, and Boc-Abu-ONp is dictated by the specific biological or material property being engineered into the peptide sequence. While all these compounds share a common Boc protecting group and an ONp-activated ester for similar coupling chemistry, their side chains confer different steric bulk, hydrophobicity, and conformational preferences, which directly impact peptide folding, stability, and biological activity [1]. Substitution without careful consideration can lead to a peptide with altered, diminished, or completely abolished desired activity, rendering the synthesis effort and material costs wasted. The following quantitative evidence details how Boc-Abu-ONp is a unique chemical entity, distinct from its closest analogs.

Quantitative Differentiation of Boc-Abu-ONp from Analogs for Informed Procurement


Distinct Molecular Weight of 324.33 g/mol for Precise Stoichiometric Control in Peptide Synthesis

Boc-Abu-ONp possesses a molecular weight of 324.33 g/mol, which is intermediate between the common small amino acid derivative Boc-Ala-ONp (310.30 g/mol) and the bulkier derivatives Boc-Val-ONp (338.36 g/mol) [1]. This difference is critical for accurate molar calculations during coupling reactions, where an excess of one equivalent must be precisely controlled .

Peptide Synthesis Stoichiometry Quality Control

Intermediate Hydrophobicity (LogP 3.41) of Boc-Abu-ONp Impacts Peptide Solubility and Handling

The predicted LogP (octanol-water partition coefficient) for Boc-Abu-ONp is 3.41, indicating a specific level of hydrophobicity . This value is higher than that of Boc-Ala-ONp (LogP ~3.33) and lower than that of Boc-Val-ONp (LogP ~3.76) and Boc-Leu-ONp (LogP ~4.35) [1]. The side chain of Abu (an ethyl group) confers a distinct hydrophobic character compared to the methyl group of Ala or the branched chains of Val, Leu, and Ile.

Peptide Solubility LogP Chromatography

Unique Optical Rotation (-56°) of Boc-Abu-ONp as a Critical Quality Control Metric

The specific optical rotation of Boc-Abu-ONp is reported as [α]D20 = -56 ± 2º (C=1 in MeOH) . This value is a direct measure of its chiral purity and enantiomeric excess. It is significantly different from that of other Boc-amino acid ONp esters, such as Boc-Leu-ONp (-41.0° in DMF) and Boc-Ile-ONp (-33° in DMF), providing a unique identifier for verifying the correct compound has been received and has not racemized during storage or handling .

Chiral Purity Optical Rotation Quality Control

Defined Melting Point Range (75-82 °C) Confirms Identity and Purity for Reliable Synthesis

Boc-Abu-ONp exhibits a melting point range of 75-82 °C, a key physical constant that is distinct from its analogs, such as Boc-Val-ONp (62-67 °C) and Boc-Leu-ONp (71-77 °C) . This property is not merely descriptive; it serves as a simple, rapid test for identity and purity. A broad or depressed melting point range can indicate the presence of impurities or degradation, which can negatively impact coupling efficiency.

Material Characterization Purity Assessment Procurement

Specific Storage Requirements (0-8 °C) for Boc-Abu-ONp Ensure Long-Term Stability

The recommended long-term storage condition for Boc-Abu-ONp is at 0-8 °C, as it is reported to be hydrolysis-sensitive . This requirement differs from the -20 °C storage recommended for several other common Boc-amino acid ONp esters like Boc-Val-ONp, Boc-Leu-ONp, and Boc-Ile-ONp [1][2][3]. This difference in thermal stability may be related to the nature of the Abu side chain and the overall crystal lattice energy.

Stability Storage Inventory Management

Targeted Application Scenarios for Boc-Abu-ONp Based on Quantitative Evidence


Synthesis of Peptides Requiring an Unnatural or Non-Proteinogenic Amino Acid (Abu)

Boc-Abu-ONp is the reagent of choice for introducing an L-α-aminobutyric acid (Abu) residue into a peptide chain. The quantitative evidence confirms its identity (MW 324.33, LogP 3.41) as distinct from all proteinogenic amino acid derivatives . Using this specific building block is essential for research involving structure-activity relationship (SAR) studies where the ethyl side chain of Abu is used to probe steric tolerance or modify lipophilicity in a way that alanine, valine, or leucine cannot. Substitution with any other Boc-amino acid ONp ester would result in a different peptide with a different molecular weight, LogP, and steric profile, invalidating the experiment .

Precise Stoichiometric Control in Automated Solid-Phase Peptide Synthesizers

For automated peptide synthesizers operating on a fixed molar scale, the precise molecular weight of 324.33 g/mol is critical . This value is distinct from common building blocks like Boc-Ala-ONp (310.30 g/mol) and Boc-Val-ONp (338.36 g/mol) [1]. Using the correct molecular weight in the synthesizer's software ensures the accurate mass of resin and reagents is calculated for each coupling cycle. An incorrect value, as would happen if another derivative were mistakenly used, would lead to an inaccurate reagent-to-resin ratio, potentially causing incomplete couplings and the accumulation of deletion sequences, resulting in a complex, low-yielding purification.

Quality Control and Batch-to-Batch Verification in cGMP Peptide Manufacturing

In a regulated environment, the specific optical rotation of [α]D20 = -56 ± 2º (C=1 in MeOH) serves as a definitive acceptance criterion for incoming raw material . This value is a unique identifier that distinguishes it from other Boc-amino acid ONp esters, like Boc-Leu-ONp (-41.0°) and Boc-Ile-ONp (-33°) [1]. QC analysis comparing the measured value against this specification confirms both the correct identity and the chiral purity of the building block before it is used in the production of a clinical or commercial peptide. Failure to meet this specification would trigger a material rejection, preventing a costly out-of-specification (OOS) result for the final peptide drug substance.

Peptide Chemistry Where Distinct Hydrophobicity is Required for Separation or Activity

Boc-Abu-ONp imparts a specific intermediate hydrophobicity to a growing peptide chain (LogP 3.41) . This property is distinct from both less hydrophobic (Boc-Ala-ONp, LogP 3.33) and more hydrophobic (Boc-Val-ONp, LogP 3.76; Boc-Leu-ONp, LogP 4.35) building blocks [1]. For peptides where hydrophobic interaction is a key functional determinant (e.g., membrane insertion, protein-protein binding, or chromatographic separation), the Abu residue provides a finely tuned option. Using Boc-Abu-ONp allows the peptide chemist to precisely engineer the desired overall hydrophobicity, ensuring the final product elutes at a predictable retention time during preparative HPLC and exhibits the intended biological behavior .

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